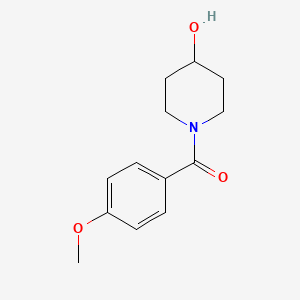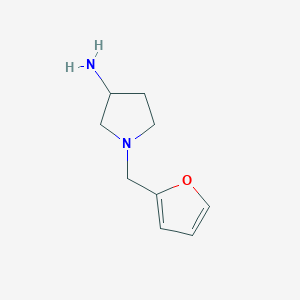
N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE: is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene ring system substituted with an isopropyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method for synthesizing N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves the reaction of 1-tetralone with isopropylamine in the presence of a reducing agent such as sodium borohydride.
Reductive Amination: Another approach involves the reductive amination of 1-tetralone with isopropylamine using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE can undergo oxidation reactions to form corresponding imines or oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acid chlorides
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Corresponding amines
Substitution: Alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as a ligand in receptor binding studies and as a potential therapeutic agent .
Medicine: this compound has shown promise in preclinical studies as a candidate for the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a potential drug candidate .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions .
Vergleich Mit ähnlichen Verbindungen
N,N-Diisopropylethylamine: This compound is structurally similar but lacks the tetrahydronaphthalene ring system.
N-ethyl-N-(propan-2-yl)propan-2-amine: Another related compound, which also lacks the tetrahydronaphthalene ring system, is used as a solvent and reagent in chemical reactions.
Uniqueness: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is unique due to its tetrahydronaphthalene ring system, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)14-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10,13-14H,5,7,9H2,1-2H3 |
InChI-Schlüssel |
XXJLQIGGUDANTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1369718.png)
amine](/img/structure/B1369720.png)

![1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369727.png)
![1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369729.png)

